(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of diazo compounds It is characterized by the presence of a diazo group (-N=N-) attached to an acetyl group, which is further connected to a pyrrolidine ring The tert-butyl group provides steric hindrance, making the compound stable under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Acyl Chloride: The starting material, (S)-tert-Butyl pyrrolidine-1-carboxylate, is reacted with thionyl chloride to form the corresponding acyl chloride.
Diazo Transfer Reaction: The acyl chloride is then treated with diazomethane or a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine to introduce the diazo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, especially when handling diazo compounds. The use of automated systems can help in controlling reaction parameters and minimizing the risk associated with diazo transfer reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles such as halides, leading to the formation of α-halo ketones.
Cycloaddition Reactions: The diazo group can participate in (3+2) cycloaddition reactions with dipolarophiles, forming pyrazoles or other heterocycles.
Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react with nucleophiles.
Common Reagents and Conditions
Halogenation: Hydrogen halides (HX) are commonly used for the halogenation of the diazo compound.
Cycloaddition: Dipolarophiles such as alkenes or alkynes are used in cycloaddition reactions.
Wolff Rearrangement: This reaction can be induced by heat or light in the presence of a catalyst.
Major Products
α-Halo Ketones: Formed by halogenation reactions.
Heterocycles: Formed by cycloaddition reactions.
Ketenes: Formed by Wolff rearrangement.
Scientific Research Applications
(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s derivatives have been studied for their biological activities, such as antifungal and antihistamine properties.
Material Science: It is used in the synthesis of functional materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can generate reactive intermediates such as carbenes or ketenes, which can interact with various molecular targets. These intermediates can undergo insertion, addition, or rearrangement reactions, leading to the formation of new chemical bonds and complex structures.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in organic synthesis.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another compound with a tert-butyl group, used in the preparation of isobaric mix solutions for mass spectrometric analysis.
Uniqueness
(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of a diazo group, which imparts high reactivity and versatility in chemical transformations. The combination of the pyrrolidine ring and the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVKNFSLDTPFW-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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